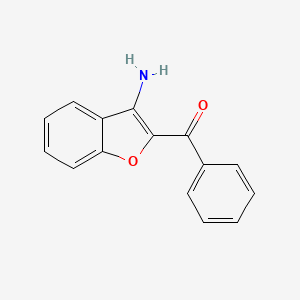

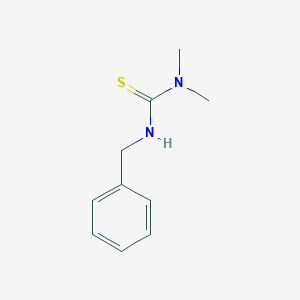

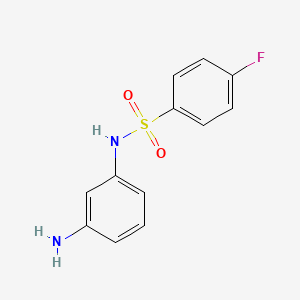

N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide is a compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse range of biological activities and have been extensively studied for their potential as therapeutic agents. The introduction of a fluorine atom and the amino group into the benzenesulfonamide structure can significantly affect the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide and related compounds involves multiple steps, including the activation of the benzenesulfonamide moiety and the subsequent introduction of the amino and fluorine groups. For example, compounds similar to the targeted molecule have been synthesized by reacting aminobenzenesulfonamides with various reagents to introduce additional functional groups, showcasing the flexibility and adaptability of this chemical framework in synthetic chemistry (Lu et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Biochemical Evaluation

- N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide derivatives have been explored as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. Such compounds exhibit potent inhibition and are used to investigate the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Spectroscopic Characterization and Antimicrobial Activity

- Derivatives of N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide have been characterized for antimicrobial activities and investigated using spectroscopic techniques such as FT-IR, 1H, and 13C NMR. These compounds demonstrate significant antimicrobial properties (Demircioğlu et al., 2018).

Phospholipase A2 Inhibition

- Certain benzenesulfonamide derivatives show promise as membrane-bound phospholipase A2 inhibitors. These compounds have been evaluated for their effectiveness in reducing myocardial infarction size in animal models (Oinuma et al., 1991).

Photosensitizer for Cancer Treatment

- Benzenesulfonamide derivatives have been developed for use in photodynamic therapy. They exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

GPR119 Agonists

- Novel benzenesulfonamide GPR119 agonists have been synthesized and optimized, showing potential as tool compounds for metabolic disease research (Yu et al., 2014).

Propiedades

IUPAC Name |

N-(3-aminophenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYRPTXKLDYADH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360676 |

Source

|

| Record name | N-(3-Aminophenyl)-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide | |

CAS RN |

436089-66-6 |

Source

|

| Record name | N-(3-Aminophenyl)-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.